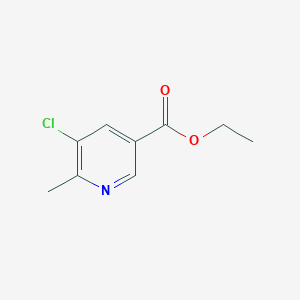

Ethyl 5-chloro-6-methylnicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

ethyl 5-chloro-6-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 |

InChI Key |

KXQPGKVSELHGKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Feedstock Chemistry

The journey to Ethyl 5-chloro-6-methylnicotinate begins with the synthesis of its core structure, 5-chloro-6-methylnicotinic acid. sigmaaldrich.com This involves establishing the pyridine-3-carboxylic acid framework and then introducing the necessary substituents.

The formation of the nicotinate (B505614) (pyridine-3-carboxylate) structure is typically achieved through the oxidation of alkylpyridine precursors. Industrially, nicotinic acid itself is produced by the oxidation of 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine (B133936) (3-picoline). nih.gov These reactions often employ strong oxidizing agents like nitric acid at high temperatures and pressures. nih.govgoogle.com For instance, the Lonza process involves oxidizing 5-ethyl-2-methylpyridine with nitric acid at 230–270 °C, which initially forms pyridine-2,5-dicarboxylic acid, followed by selective decarboxylation to yield nicotinic acid. mdpi.com

Alternative methods involve the oxidation of 3-picoline using various catalytic systems, such as Co(OAc)₂ and Mn(OAc)₂ with bromide promoters in acetic acid, which can achieve high conversion and selectivity under slightly milder conditions. nih.gov The oxidation of other pyridine (B92270) derivatives, like nicotine, using reagents such as hydrogen peroxide, also yields nicotinic acid. jetir.orgkyoto-u.ac.jp The fundamental principle is the conversion of an alkyl side chain on the pyridine ring into a carboxylic acid group at the 3-position.

Table 1: Industrial Oxidation Methods for Nicotinic Acid Production

| Precursor | Oxidizing Agent | Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| 5-Ethyl-2-methylpyridine | Nitric Acid (HNO₃) | 230–270 °C, 6–8 MPa | ~89% yield | nih.govmdpi.com |

| 3-Methylpyridine | Nitric Acid (HNO₃) | 260 °C, 5–6 MPa | 89% yield, 69% conversion | nih.gov |

| 3-Methylpyridine | Co(OAc)₂/Mn(OAc)₂/Bromides | 210 °C, 2.5 MPa | 99% selectivity, 93.7% conversion | nih.gov |

Introducing a chlorine atom at the 5-position of the 6-methylnicotinate (B8608588) core requires specific halogenation strategies. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS), often necessitating harsh conditions like high temperatures and strong acids. nih.govyoutube.comyoutube.com

Several advanced methods have been developed to achieve regioselective halogenation of pyridines:

Pyridine N-Oxides: One common strategy is to first convert the pyridine to its N-oxide. The N-oxide group is activating and directs electrophiles to the 2- and 4-positions. Subsequent treatment with reagents like PHal₃ or P(O)Hal₃ can introduce a halogen and reduce the N-oxide. nih.govnih.gov

Radical Halogenation: Radical reactions are less sensitive to the electronic effects of the ring nitrogen and can be used for chlorination, though they may lead to product mixtures. youtube.com

Directed Metalation: This technique involves using a directing group to deprotonate a specific C-H bond with a strong base (e.g., LDA, TMPMgCl·LiCl), followed by quenching the resulting organometallic intermediate with a halogen source. znaturforsch.com This allows for precise regiocontrol.

Phosphine-Mediated Halogenation: A modern approach involves installing a specially designed phosphine (B1218219) at the 4-position of the pyridine. This group then acts as a leaving group, allowing for its displacement by a halide nucleophile in an SNAr-type reaction. nih.govresearchgate.net

Direct and Indirect Esterification Approaches

Once the precursor, 5-chloro-6-methylnicotinic acid, is obtained, the final step is esterification to form the ethyl ester. sigmaaldrich.com This is a standard transformation in organic synthesis.

Direct Esterification (Fischer Esterification): This acid-catalyzed method involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid. A process for producing 6-methylnicotinic acid ester involves an initial oxidation step, followed by the addition of an alcohol and heating to achieve esterification. google.comenvironmentclearance.nic.in

Indirect Methods: While direct esterification is common, indirect methods can also be employed. These could involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or acyl anhydride, which then reacts readily with ethanol (B145695).

Solid Acid Catalysts: Modern, greener approaches utilize solid acid catalysts for esterification. A patented method for synthesizing ethyl nicotinate involves reacting nicotinic acid with ethanol in toluene (B28343) using a solid acid catalyst (HND230), which simplifies catalyst recovery and product purification. google.com

Table 2: Esterification of Nicotinic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Nicotinic Acid | Ethanol | HND230 Solid Acid | 55 °C, then reflux | Ethyl Nicotinate | google.com |

| 6-Methylnicotinic Acid | Methanol (B129727) | Sulfuric Acid | Reflux 60-70 °C | Methyl-6-methylnicotinate | environmentclearance.nic.in |

Nucleophilic Substitution Reactions in Pyridine Ring Systems

The presence of a chlorine atom on the pyridine ring of this compound makes it a substrate for nucleophilic substitution reactions. The electronegative nitrogen atom makes the pyridine ring electron-deficient (π-deficient), particularly at the α (2,6) and γ (4) positions, rendering it susceptible to attack by nucleophiles. uoanbar.edu.iq

The mechanism for nucleophilic substitution on a chloropyridine is the SNAr pathway. stackexchange.com This is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com

Elimination: Aromaticity is restored by the expulsion of the halide leaving group (in this case, chloride). youtube.com

This mechanism is distinct from SN1 and SN2 pathways. stackexchange.com The reaction is facilitated by the pyridine nitrogen's ability to withdraw electron density from the ring via both inductive (-I) and mesomeric (-M) effects, which stabilizes the negatively charged intermediate. stackexchange.com Reactions are often carried out by heating the halopyridine with the nucleophile, sometimes in a suitable solvent. youtube.com

Advanced Synthetic Transformations

Cross-Coupling Reactions for C-C Bond Formation

The chlorine atom on the pyridine ring of this compound serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, reacting the chloropyridine with various organoboron reagents. researchgate.netnih.gov The reactivity of the C-Cl bond is influenced by the electronic nature of the pyridine ring and the specific catalytic system employed. rsc.org

While the chloro group at the 5-position is generally less reactive than those at the 2- or 6-positions, efficient coupling can be achieved with appropriate catalyst and ligand selection. rsc.org Palladium-based catalysts, often in combination with phosphine ligands, are commonly used to facilitate these transformations. nih.govacs.org The choice of base and solvent system is also critical for achieving high yields and selectivity. researchgate.net These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, significantly expanding the chemical space accessible from this starting material. nih.govacs.org

| Catalyst System | Organoboron Reagent | Base | Solvent | Temperature (°C) | General Applicability |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / P(t-Bu)₃ | Arylboronic acids | KF | THF | 50 | Effective for coupling with various arylboronic acids. nih.gov |

| Pd(OAc)₂ / SPhos | Alkylboronic acids | K₃PO₄ | Toluene/H₂O | 100 | Suitable for introducing alkyl chains. |

| PdCl₂(dppf) | Heteroarylboronic acids | K₂CO₃ | Dioxane/H₂O | 80-100 | Applicable for the synthesis of bi-heterocyclic compounds. rsc.org |

| Pd(OAc)₂ (ligand-free) | Arylboronic acids | Aqueous Base | Aqueous Media | RT-100 | Environmentally benign conditions for some substrates. researchgate.net |

Functional Group Interconversions of Ester and Halide Groups

The ester and halide functionalities of this compound are amenable to a variety of functional group interconversions (FGIs), providing pathways to other important classes of compounds. ub.eduvanderbilt.edu

The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-chloro-6-methylnicotinic acid. researchgate.netnih.gov This carboxylic acid is a key intermediate that can be further derivatized. For instance, it can be converted into a range of amides through reaction with amines using standard peptide coupling reagents or via activation as an acid chloride. mdpi.comresearchgate.net Direct amidation of the ethyl ester is also feasible, often requiring more forcing conditions or specific catalysts. mdpi.comucl.ac.uk

The chloro group, while a useful handle for cross-coupling, can also be a leaving group in nucleophilic aromatic substitution reactions, although this typically requires strong nucleophiles and/or harsh reaction conditions for an unactivated position like C-5. Potential transformations could include displacement by alkoxides or amines to yield the corresponding ethers or amino-substituted pyridines.

| Functional Group | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| Ethyl Ester | aq. NaOH or HCl, heat | Carboxylic Acid | Hydrolysis researchgate.netnih.gov |

| Ethyl Ester | NH₃ or RNH₂, heat, catalyst | Primary/Secondary Amide | Amidation mdpi.com |

| Carboxylic Acid (from hydrolysis) | SOCl₂ then R₂NH | Tertiary Amide | Acyl-substitution google.com |

| Chloro Group | NaOR, heat | Alkoxy Pyridine | Nucleophilic Aromatic Substitution |

Process Optimization and Scalability in Research Synthesis

The development of a robust and scalable synthesis for this compound is crucial for its application in research and development. This involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of impurities. The synthetic route likely involves the oxidation of a readily available precursor like 2-methyl-5-ethylpyridine, followed by chlorination and esterification steps.

Yield Enhancement and Purity Considerations

Maximizing the yield and purity of this compound requires careful control over each step of the synthesis. In the oxidation of the ethyl group of a precursor like 2-methyl-5-ethylpyridine to a carboxylic acid, factors such as the choice of oxidizing agent (e.g., nitric acid, potassium permanganate), reaction temperature, and reaction time are critical. For instance, using nitric acid in the presence of sulfuric acid at elevated temperatures has been reported for the synthesis of related nicotinic acids.

The subsequent esterification of the resulting nicotinic acid with ethanol is typically an equilibrium-driven process. To enhance the yield, this reaction is often carried out with an excess of ethanol and in the presence of an acid catalyst, with continuous removal of water to drive the reaction to completion. google.com Purity is a significant consideration, as side products from the oxidation step can be carried through. Purification methods such as fractional distillation or crystallization are essential to isolate the final product with high purity.

| Parameter | Influence on Yield | Influence on Purity |

|---|---|---|

| Oxidizing Agent Concentration | Affects reaction rate and completeness. | Can lead to over-oxidation and byproducts if too high. |

| Reaction Temperature | Higher temperatures increase reaction rate but can decrease selectivity. | Can promote side reactions and decomposition, leading to impurities. |

| Molar Ratio of Reactants | Using excess of one reagent (e.g., ethanol in esterification) can drive the reaction to completion. | Improper ratios can lead to incomplete reactions and difficult-to-remove starting materials. |

| Catalyst Choice and Loading | An effective catalyst speeds up the desired reaction. | The wrong catalyst or loading can catalyze side reactions. |

Impurity Profiling and Mitigation Strategies

A thorough understanding of the potential impurities is essential for developing effective mitigation and purification strategies. The impurity profile of this compound would depend on the specific synthetic route employed. Assuming a route from 2-methyl-5-ethylpyridine, several impurities can be anticipated.

Over-oxidation can lead to the formation of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) derivatives. Incomplete oxidation would result in residual starting material or intermediate hydroxyethyl (B10761427) species. The chlorination step may also produce isomeric byproducts depending on the regioselectivity of the reaction.

Mitigation strategies involve tight control of reaction parameters such as temperature and stoichiometry. For example, carefully controlling the temperature and the rate of addition of the oxidizing agent can minimize the formation of over-oxidation products. Purification techniques are the final line of defense. Fractional distillation under reduced pressure can separate components based on boiling points, while recrystallization can be highly effective for removing isomeric and other structurally similar impurities.

| Potential Impurity | Origin | Mitigation and Removal Strategy |

|---|---|---|

| 2-methyl-5-ethylpyridine | Incomplete oxidation of starting material. | Optimize oxidation conditions (time, temp, oxidant amount); Fractional distillation. |

| Isocinchomeronic acid derivatives | Over-oxidation of the methyl and/or ethyl group. | Control oxidant stoichiometry and temperature; Extraction or crystallization. |

| Positional isomers of chlorination | Lack of regioselectivity in the chlorination step. | Use of regioselective chlorinating agents; Chromatographic separation or crystallization. google.com |

| 5-chloro-6-methylnicotinic acid | Incomplete esterification. | Drive esterification to completion (e.g., Dean-Stark trap); Aqueous wash to remove the acidic impurity. google.com |

Chemical Reactivity and Mechanistic Studies

Reactivity of the Pyridine (B92270) Ring System

The reactivity of the pyridine ring in ethyl 5-chloro-6-methylnicotinate is a complex interplay of the inherent electronic properties of the pyridine nucleus and the influence of its substituents.

Electrophilic and Nucleophilic Character of Substituted Pyridines

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. wikipedia.orguoanbar.edu.iq This makes pyridine less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.orggcwgandhinagar.com Electrophilic attack on the pyridine ring is difficult because the nitrogen atom destabilizes the cationic intermediate that would be formed. gcwgandhinagar.com The lone pair of electrons on the nitrogen is basic and can act as a nucleophile, readily reacting with acids and Lewis acids, which are often required for electrophilic substitution reactions. gcwgandhinagar.com This protonation or coordination to a Lewis acid further deactivates the ring towards electrophiles. gcwgandhinagar.com

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, a reaction that is challenging for benzene. wikipedia.orggcwgandhinagar.com Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge in the resulting anionic intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.comquimicaorganica.org Attack at the 3-position does not allow for this stabilization. stackexchange.com The activity of pyridine-based organocatalysts is largely dependent on their nucleophilic character. ias.ac.in

Influence of Chloro and Methyl Substituents on Ring Activation

The methyl group at the 6-position is an electron-donating group, which would typically activate the ring towards electrophilic substitution. However, its position adjacent to the nitrogen atom can also introduce steric hindrance. In the context of C–H arylation, the presence of substituents on the pyridine backbone can significantly influence the reaction's efficiency. acs.org For instance, electron-withdrawing groups in the 3-position of a pyridine ring can facilitate C4-arylation by increasing the acidity of the corresponding C-H bond. nih.gov

Transformations Involving the Ester Moiety

The ethyl ester group at the 3-position of the pyridine ring is a key site for various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Hydrolysis and Transesterification Reactions

The ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid. This is a common transformation for ester-containing compounds. For example, the hydrolysis of an ester group on a pyrrole (B145914) ring system is a key step in the synthesis of pyrrole-3-carboxylic acids, which are valuable building blocks for antimicrobial agents. biointerfaceresearch.com Similarly, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves the reaction of itaconic acid with 2-amino-4-chlorophenol, followed by treatment with a base and then acidification. mdpi.com

Transesterification, the conversion of one ester to another, is also a feasible reaction. For instance, the synthesis of methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate is achieved by reacting the corresponding carboxylic acid with methanol (B129727) in the presence of sulfuric acid. mdpi.com

Amidation and Related Carboxylic Acid Derivative Syntheses

The ester can be converted into a variety of other carboxylic acid derivatives, most notably amides. This is often achieved by first hydrolyzing the ester to the carboxylic acid, which is then activated and reacted with an amine. A general procedure for the synthesis of 1-alkyl-5-chloro-2-methyl(phenyl)-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamides involves the reaction of the corresponding carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with an amine. biointerfaceresearch.com This highlights a common strategy for forming amide bonds from esters via the carboxylic acid intermediate. The synthesis of various heterocyclic derivatives often involves the formation of amides from carboxylic acid precursors. ekb.eg

Reactivity of the Halogen Atom

The chlorine atom at the 5-position of the pyridine ring is a site for nucleophilic substitution reactions. The reactivity of halogens in aromatic systems is influenced by their position on the ring and the presence of other substituents. algoreducation.com In chloropyridines, the chlorine atom can be displaced by various nucleophiles. chempanda.com The reactivity of chloropyridines towards nucleophiles is generally greater than that of their benzene analogues due to the electron-withdrawing nature of the pyridine nitrogen. chegg.com

The reactivity order for nucleophilic substitution in chloropyridines is generally 4-chloropyridine (B1293800) > 2-chloropyridine (B119429) > 3-chloropyridine. uoanbar.edu.iqchegg.com The enhanced reactivity of the 4- and 2-positions is due to the ability to stabilize the intermediate negative charge on the nitrogen atom. uoanbar.edu.iq While the chlorine in this compound is at the 5-position (meta to the nitrogen), its reactivity can be influenced by the other substituents on the ring. The presence of strongly electron-withdrawing groups can enhance the reactivity of chloropyridines toward nucleophilic aromatic substitution. chegg.com In some cases, the chlorine atom can be removed through reductive dehalogenation. For example, 2-chloro-6-methylnicotinic acid methyl ester can be converted to 6-methylnicotinic acid methyl ester using hydrogen gas and a palladium catalyst. google.com

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent ethyl nicotinate (B505614) group, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. A variety of nucleophiles can displace the chloride, leading to a diverse range of substituted pyridine derivatives.

For instance, the reaction of a related compound, 4,6-dichloro-5-nitrobenzofuroxan, demonstrates the selective substitution of a chlorine atom with various amines. mdpi.com This suggests that this compound would readily react with nucleophiles like amines, alkoxides, and thiolates. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate, which then rearomatizes by expelling the chloride ion.

While specific studies on this compound are limited, research on analogous chloropyridine systems provides insight into the expected reactivity. For example, the reaction of 2-chloropyridines with N-methylethanolamine is a key step in the synthesis of the pharmaceutical agent rosiglitazone, proceeding via an SNAr mechanism.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Chloro-Aromatic Compounds

| Electrophile | Nucleophile | Product | Conditions | Reference |

| 4,6-dichloro-5-nitrobenzofuroxan | Various amines | 4-amino-6-chloro-5-nitrobenzofuroxan derivatives | Methanol or Toluene (B28343), room temperature | mdpi.com |

| 2-chloropyridine | N-methylethanolamine | 2-(methyl(2-hydroxyethyl)amino)pyridine | - |

Metal-Catalyzed Coupling Reactions at Halogenated Sites

The chloro substituent on this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules.

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It would involve the reaction of this compound with an amine in the presence of a palladium catalyst and a base. This method offers a complementary approach to direct SNAr for the synthesis of aminated pyridine derivatives.

Table 2: Potential Metal-Catalyzed Coupling Reactions for this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product | Reference (General Methodology) |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ / Base | Ethyl 5-aryl/heteroaryl-6-methylnicotinate | epo.org |

| Buchwald-Hartwig | Primary/secondary amine | Pd₂(dba)₃ / Ligand / Base | Ethyl 5-amino-6-methylnicotinate derivative |

Oxidative and Reductive Transformations

The substituent groups on this compound can also undergo oxidative and reductive transformations.

Oxidation: The methyl group at the 6-position can potentially be oxidized to a carboxylic acid. The oxidation of the related 2-methyl-5-ethylpyridine to 6-methylnicotinic acid is a known industrial process, utilizing oxidizing agents like potassium permanganate (B83412) or nitric acid. google.com A similar transformation could be envisioned for this compound, leading to the corresponding dicarboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride. Furthermore, the pyridine ring itself can be reduced under certain conditions. A patent describes the reductive dehalogenation of 2-chloro-6-methylnicotinic acid methyl ester to 6-methylnicotinic acid methyl ester using zinc powder and acid or catalytic hydrogenation (Pd/C, H₂). google.com This indicates that the chloro group in this compound could be selectively removed.

Table 3: Potential Oxidative and Reductive Transformations

| Transformation | Reagent/Condition | Potential Product | Reference (Related Compounds) |

| Oxidation of methyl group | KMnO₄ or HNO₃ | 5-Chloro-6-carboxy-nicotinic acid ethyl ester | google.com |

| Reductive dehalogenation | Zn / Acid or Pd/C, H₂ | Ethyl 6-methylnicotinate (B8608588) | google.com |

Application As a Strategic Synthetic Intermediate

Role in Medicinal Chemistry Research

The role of ethyl 5-chloro-6-methylnicotinate in medicinal chemistry is not documented in the available literature. Although related chlorinated and methylated pyridine (B92270) derivatives are of interest in pharmaceutical development, no specific research has been published detailing this compound's utility. evitachem.com

Synthesis of Pyridine-Fused Derivatives

There is no information available on the synthesis of pyridine-fused derivatives originating from this compound.

Precursor to Ligands for Molecular Targets

No research was found that identifies this compound as a precursor to ligands for specific molecular targets.

Utility in Agrochemical Research and Development

The utility of this compound in agrochemical research and development is not described in any available patents or scientific papers.

Contributions to Material Science and Specialty Chemical Synthesis

There are no documented contributions of this compound to material science or the synthesis of specialty chemicals. While chemical suppliers may list it under broad categories like "Material Building Blocks," no specific applications or research findings are provided. bldpharm.combldpharm.com

Investigations into Biological Activity and Structure Activity Relationships Sar

In Vitro Anticancer and Cytotoxicity Research

While research exists for structurally related compounds such as other nicotinate (B505614) derivatives, quinolines, and benzofurans, the explicit instructions to focus solely on Ethyl 5-chloro-6-methylnicotinate prevent the inclusion of that data. The scientific community has not yet published findings on the biological activities of this specific compound.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. By selectively blocking the activity of specific enzymes, it is possible to modulate physiological pathways implicated in disease. For a compound like this compound, its substituted pyridine (B92270) structure makes it a candidate for interaction with various enzyme active sites.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a strategy employed in the treatment of conditions such as Alzheimer's disease and myasthenia gravis. nih.gov

Currently, there are no published studies specifically evaluating the acetylcholinesterase inhibitory activity of this compound. However, research into other substituted pyridine and nicotinic acid derivatives has revealed that this chemical scaffold can interact with the active site of AChE. nih.gov The inhibitory potential of such compounds is often influenced by the nature and position of substituents on the pyridine ring, which can affect binding to the catalytic or peripheral anionic sites of the enzyme. nih.gov

To ascertain whether this compound possesses AChE inhibitory activity, a standard approach would involve in vitro assays, such as the Ellman's method. This spectrophotometric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis. The inhibitory activity of the test compound is determined by measuring the reduction in enzyme activity in its presence.

Table 1: Hypothetical Data Table for AChE Inhibition Assay

| Compound | Concentration (µM) | % Inhibition of AChE | IC₅₀ (µM) |

| This compound | Data not available | Data not available | Data not available |

| Donepezil (Positive Control) | 0.1 | 85% | 0.012 |

This table illustrates the type of data that would be generated from an AChE inhibition study. No experimental data for this compound is currently available.

Tubulin Polymerization Inhibition

Tubulin is a protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Compounds that interfere with tubulin polymerization can disrupt mitosis and are effective anticancer agents. nih.gov The pyridine ring is a structural motif found in some compounds known to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.govnih.gov

As with AChE inhibition, the ability of this compound to inhibit tubulin polymerization has not been reported in the scientific literature. An investigation into this potential activity would typically involve a cell-free tubulin polymerization assay. In such an assay, purified tubulin is induced to polymerize, and the extent of polymerization is measured over time, often by monitoring changes in light scattering or fluorescence. The effect of the test compound on the rate and extent of polymerization would indicate its inhibitory potential.

Table 2: Hypothetical Data Table for Tubulin Polymerization Inhibition Assay

| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) | IC₅₀ (µM) |

| This compound | Data not available | Data not available | Data not available |

| Colchicine (Positive Control) | 1 | 95% | 0.5 |

This table illustrates the type of data that would be generated from a tubulin polymerization inhibition study. No experimental data for this compound is currently available.

Receptor Modulation Studies

In addition to enzyme inhibition, many drugs exert their effects by modulating the activity of cellular receptors. The nicotinic acid backbone of this compound suggests potential interactions with receptors that recognize this motif.

Interaction with Nicotinic Acid Receptors

Nicotinic acid (niacin) and its derivatives are known to interact with specific G-protein coupled receptors, such as GPR109A (HM74A). nih.gov Activation of these receptors, found on adipocytes and immune cells, is responsible for the lipid-lowering and flushing effects of nicotinic acid. nih.gov The ester and chloro-substituents on this compound could influence its binding affinity and efficacy at these receptors compared to nicotinic acid itself.

To date, no studies have been published detailing the interaction of this compound with nicotinic acid receptors. Investigating this would involve receptor binding assays using radiolabeled ligands or functional assays measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels, upon receptor activation.

Modulation of G-protein Coupled Receptors (e.g., P2Y12)

The P2Y12 receptor is a G-protein coupled receptor on the surface of platelets that plays a crucial role in thrombosis. mdpi.compatsnap.com Antagonists of the P2Y12 receptor are important antiplatelet drugs. mdpi.compatsnap.com While some structurally complex pyridine derivatives have been developed as P2Y12 antagonists, there is no direct evidence to suggest that a simpler molecule like this compound would have significant activity at this receptor. However, in the course of broad screening campaigns, its activity against a panel of GPCRs, including P2Y12, could be assessed.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a fundamental process in drug discovery that relates the chemical structure of a molecule to its biological activity. For a compound like this compound, SAR studies would involve synthesizing and testing a series of analogs to understand the contribution of each part of the molecule to a specific biological effect.

As there is no primary biological activity data for this compound, a specific SAR analysis cannot be performed. However, based on general principles from related classes of compounds, one could hypothesize about the roles of its structural features:

The Pyridine Ring: This core scaffold is essential for the basic structure and is present in many biologically active molecules.

The Ethyl Ester Group: This group affects the compound's polarity, solubility, and potential for metabolic hydrolysis. Conversion to the corresponding carboxylic acid could significantly alter its biological activity, particularly for targets like nicotinic acid receptors.

The Chloro Substituent: The position and electronegativity of the chlorine atom can influence the electronic distribution of the pyridine ring and provide a potential point of interaction with biological targets through halogen bonding.

The Methyl Group: This small alkyl group can impact the steric fit of the molecule into a binding pocket and may influence its metabolic stability.

A systematic SAR study would involve creating analogs where each of these groups is modified. For instance, the ethyl ester could be replaced with other alkyl esters or an amide. The chloro group could be moved to other positions on the ring or replaced with other halogens. The methyl group could be replaced with other small alkyl groups or removed entirely. The biological data from these analogs would then be used to build a model of how the chemical structure relates to biological activity, guiding the design of more potent and selective compounds.

Impact of Substituent Nature and Position on Bioactivity

The biological profile of nicotinic acid derivatives can be significantly altered by the introduction of various substituents onto the pyridine core. The nature and position of these functional groups dictate the molecule's electronic properties, steric profile, and lipophilicity, all of which are crucial for its interaction with biological targets.

Research into related chlorinated pyridine scaffolds has demonstrated that the presence of a halogen, such as the chloro group at the 5-position of this compound, can have a profound effect on bioactivity. For instance, in studies on 1-phenylbenzazepines, the inclusion of a 6-chloro group was found to enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com This suggests that the electron-withdrawing nature of the chlorine atom can be beneficial for certain receptor-ligand interactions. In other contexts, such as platinum complexes with pyridyl ligands, electron-withdrawing substituents have been shown to enhance photosensitizing capabilities. rsc.org

To illustrate the impact of substituent variations on biological activity, the following interactive table summarizes findings from studies on various nicotinic acid derivatives.

| Derivative Class | Substituent(s) | Observed Biological Activity | Reference |

| Nicotinic Acid Acylhydrazones | Varied aryl aldehydes | Antibacterial (Gram-positive) | mdpi.com |

| 1,3,4-Oxadiazoline Derivatives | Varied aryl groups | Antifungal | mdpi.com |

| 1-Phenylbenzazepines | 6-Chloro | Enhanced D1 Receptor Affinity | mdpi.com |

| (N^N^N)Platinum Pyridyl Complexes | Electron-withdrawing groups | Enhanced Photosensitizing Capabilities | rsc.org |

Role of Core Structure and Ester Group in Biological Interaction

The nicotinic acid scaffold itself serves as a crucial pharmacophore, providing the fundamental framework for interaction with various biological targets. This pyridine-3-carboxylic acid motif is a well-established building block in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. researchgate.netnih.govnih.gov

The ester group at the 3-position, in this case, an ethyl ester, is a key modulator of the compound's physicochemical properties and its metabolic fate. Esterification of the carboxylic acid group of nicotinic acid is a common strategy to create prodrugs. nih.gov This modification increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its oral bioavailability.

Once inside the body, the ester group is susceptible to hydrolysis by esterase enzymes, which are abundant in the liver, plasma, and other tissues. nih.gov This enzymatic cleavage releases the active nicotinic acid derivative, allowing it to exert its pharmacological effect. The rate of this hydrolysis is dependent on the nature of the alcohol moiety of the ester. For instance, studies have shown that different alkyl esters of nicotinic acid are hydrolyzed at varying rates by liver and brain esterases. nih.gov This enzymatic conversion is a critical step in the bioactivation of many nicotinate ester prodrugs. nih.gov

| Molecular Feature | Role in Biological Interaction | Key Findings from Research | Reference |

| Nicotinic Acid Core | Pharmacophore | Foundation for anti-inflammatory and antimicrobial activity. | researchgate.netnih.govnih.gov |

| Ethyl Ester Group | Prodrug Moiety | Enhances lipophilicity for improved absorption. | nih.gov |

| Ester Group Hydrolysis | Bioactivation | Cleaved by esterases to release the active drug. | nih.govnih.gov |

Computational and Spectroscopic Analysis of this compound Remains an Unexplored Area of Research

Despite the growing interest in the computational and spectroscopic characterization of organic compounds for various applications, a thorough scientific investigation of this compound is not publicly available in existing research literature. Extensive searches for dedicated studies on this specific compound have not yielded any detailed reports on its quantum chemical calculations, molecular modeling, or spectroscopic properties.

While computational methods such as Density Functional Theory (DFT) are widely used to investigate the electronic structure, Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analysis, and other quantum chemical properties of related pyridine and nicotinate derivatives, no such specific data has been published for this compound. Similarly, detailed molecular modeling studies, including conformational analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, which are crucial for understanding the stability and reactivity of a molecule, have not been reported for this particular compound.

The scientific community has explored various other substituted ethyl nicotinate and pyridine carboxylate compounds, providing a methodological framework for how such an analysis could be conducted. These studies often involve a combination of experimental spectroscopic techniques and theoretical calculations to provide a comprehensive understanding of the molecular properties. However, the application of these established research methodologies to this compound has yet to be documented in peer-reviewed literature.

Consequently, a detailed, evidence-based article on the computational chemistry and spectroscopic characterization of this compound, as outlined by the user's request, cannot be generated at this time due to the absence of the necessary scientific data. Further experimental and theoretical research is required to elucidate the specific molecular and electronic properties of this compound.

Computational Chemistry and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation During Research

In the research and development of novel compounds, spectroscopic methods are indispensable for confirming the chemical structure and purity of synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular framework of a compound like Ethyl 5-chloro-6-methylnicotinate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. rsc.org In a typical analysis, the compound is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), and analyzed using a high-frequency spectrometer, for instance, a 400 MHz instrument for ¹H NMR. rsc.org

For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton group. The ethyl ester group would produce a triplet for the terminal methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons due to spin-spin coupling with each other. The methyl group attached to the pyridine (B92270) ring would appear as a singlet. The two protons on the pyridine ring itself would appear as distinct signals, likely doublets, in the aromatic region of the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound, including those in the methyl, ethyl, and pyridine ring structures, as well as the carbonyl carbon of the ester, would generate a separate signal. This allows for a complete assignment of the carbon framework of the molecule. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton | ||||

| H-2 | ~8.6 | d | 1H | Pyridine Ring |

| H-4 | ~8.1 | d | 1H | Pyridine Ring |

| -OCH₂CH₃ | ~4.4 | q | 2H | Ethyl Methylene |

| -CH₃ (ring) | ~2.6 | s | 3H | Ring Methyl |

| -OCH₂CH₃ | ~1.4 | t | 3H | Ethyl Methyl |

| ¹³C NMR | ||||

| Carbon | ||||

| C=O | ~164 | Ester Carbonyl | ||

| C-6 | ~158 | Pyridine Ring | ||

| C-2 | ~150 | Pyridine Ring | ||

| C-4 | ~138 | Pyridine Ring | ||

| C-3 | ~130 | Pyridine Ring | ||

| C-5 | ~125 | Pyridine Ring | ||

| -OCH₂CH₃ | ~62 | Ethyl Methylene | ||

| -CH₃ (ring) | ~24 | Ring Methyl | ||

| -OCH₂CH₃ | ~14 | Ethyl Methyl |

Note: Predicted values are based on standard chemical shift ranges for similar structures. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are vibrational techniques that identify the functional groups present in a molecule. uh.edu IR spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate at specific frequencies. These absorption frequencies are reported in wavenumbers (cm⁻¹). rsc.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Alkyl C-H | Stretching | 3000-2850 | Medium |

| C=O (Ester) | Stretching | 1730-1715 | Strong |

| C=N, C=C (Aromatic Ring) | Stretching | 1600-1450 | Medium |

| C-O (Ester) | Stretching | 1300-1100 | Strong |

| C-Cl | Stretching | 800-600 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org In techniques like electrospray ionization (ESI-MS), the molecule is ionized, typically by protonation to form [M+H]⁺, and its mass-to-charge ratio (m/z) is measured. rsc.orgcopernicus.org

For this compound (C₉H₁₀ClNO₂), the exact mass of the molecular ion would be determined, confirming its elemental composition. High-resolution mass spectrometry can provide a highly accurate mass measurement. Upon ionization, the molecule fragments in a predictable manner. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) or the entire ester functional group. libretexts.orgmiamioh.edu The aromatic ring provides stability, so its fragmentation might be less prominent. libretexts.org Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods. nih.govcopernicus.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Formula | Description |

| 200/202 | [C₉H₁₁ClNO₂]⁺ | Protonated Molecular Ion [M+H]⁺ (Isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 172/174 | [C₇H₇ClNO]⁺ | Loss of ethylene (B1197577) (C₂H₄) from the ethyl group |

| 155/157 | [C₈H₈ClNO]⁺ | Loss of the ethoxy radical (•OC₂H₅) |

| 127/129 | [C₆H₅ClN]⁺ | Loss of the carboethoxy group (•COOC₂H₅) |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing conjugated systems and aromatic rings.

The substituted pyridine ring in this compound contains a conjugated π-electron system. Therefore, it is expected to absorb UV light, leading to π → π* electronic transitions. The presence of substituents on the pyridine ring—the chloro, methyl, and ethyl ester groups—will influence the energy of these transitions and thus the wavelength of maximum absorbance (λmax). These substituents can cause a shift in the absorption bands to longer (bathochromic) or shorter (hypsochromic) wavelengths compared to the unsubstituted pyridine. The resulting spectrum provides a characteristic electronic fingerprint of the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used in drug design to predict how a small molecule (ligand), such as this compound, might bind to the active site of a macromolecular target, typically a protein. nih.govnih.gov This method simulates the interaction between the ligand and the target, providing crucial insights into the binding affinity and orientation. nih.gov

In a typical molecular docking study, three-dimensional structures of both the ligand and the target protein are used. nih.gov Software like AutoDock Vina is employed to explore various possible binding poses of the ligand within the protein's binding pocket. nih.govresearchgate.net The simulation calculates a binding energy score (usually in kcal/mol), which estimates the strength of the interaction; a more negative score generally indicates a stronger binding affinity. researchgate.net

The analysis also reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these could include:

Hydrogen bonds: The oxygen atoms of the ester group or the nitrogen atom of the pyridine ring could act as hydrogen bond acceptors with suitable amino acid residues in the protein's active site. nih.gov

Hydrophobic interactions: The methyl group, the ethyl group, and the aromatic pyridine ring can form hydrophobic interactions with non-polar amino acid residues. nih.gov

Halogen bonds: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the binding site.

By understanding these interactions, researchers can predict the potential biological activity of the compound and guide further structural modifications to enhance its binding efficacy. researchgate.net Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov

Future Research Directions and Emerging Paradigms

Novel Synthetic Methodologies for Enhanced Sustainability

Future research will likely focus on developing more sustainable and efficient synthetic routes to Ethyl 5-chloro-6-methylnicotinate. While traditional methods may be effective, they often rely on harsh reagents and generate significant waste. The principles of green chemistry are expected to guide the development of new synthetic strategies.

Key areas of exploration include:

Catalyst-free reactions: Inspired by recent successes in the synthesis of other heterocyclic systems, research could target catalyst-free multicomponent reactions. nih.gov Such methods, often carried out in greener solvents like aqueous ethanol (B145695), can lead to higher yields, faster reaction times, and simpler purification processes, avoiding the need for column chromatography. nih.gov

Flow chemistry: Continuous flow synthesis offers a safer, more scalable, and highly efficient alternative to batch processing. This methodology allows for precise control over reaction parameters, which can lead to improved yields and purity.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could significantly enhance the sustainability of the process. Enzymes operate under mild conditions and exhibit high selectivity, reducing the environmental impact.

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the chlorine atom and the ester group influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic substitution. Future studies will likely delve into:

Cross-coupling reactions: The chlorine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These would allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and amino groups, to generate diverse chemical libraries.

Functional group interconversion: Systematic studies on the transformation of the ethyl ester to other functional groups like amides, carboxylic acids, or alcohols would expand the range of accessible derivatives. Similarly, exploring reactions at the methyl group, such as oxidation or halogenation, could provide additional points for molecular modification.

Design and Synthesis of New Derivatives with Tuned Biological Properties

The core structure of this compound is a valuable starting point for the design of new biologically active molecules. By systematically modifying its structure, it may be possible to develop derivatives with tailored pharmacological profiles.

Future design strategies will likely focus on:

Structure-Activity Relationship (SAR) studies: The synthesis of a focused library of analogs with variations at the 5- and 6-positions will be crucial for elucidating structure-activity relationships. For instance, replacing the chloro group with different halogens or other electron-withdrawing or donating groups could modulate the electronic properties and biological activity of the molecule.

Bioisosteric replacement: The principle of bioisosteric replacement can be applied to design novel derivatives. For example, the ester functionality could be replaced with other groups like oxadiazoles (B1248032) or tetrazoles to improve metabolic stability or receptor binding affinity.

Table 1: Hypothetical Derivatives of this compound for Biological Screening

| Derivative | Modification from Parent Compound | Potential Biological Target Class |

| 5-Amino-6-methylnicotinic acid ethyl ester | Replacement of chloro with an amino group | Kinases, Proteases |

| 5-(Phenyl)-6-methylnicotinic acid ethyl ester | Suzuki coupling at the 5-position | Ion Channels, GPCRs |

| N-Benzyl-5-chloro-6-methylnicotinamide | Amidation of the ethyl ester | Enzymes, Nuclear Receptors |

| 5-Chloro-6-(bromomethyl)nicotinic acid ethyl ester | Halogenation of the methyl group | Covalent inhibitors |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to guide and accelerate the research process. For this compound and its derivatives, computational modeling can provide valuable insights into their properties and potential biological activities.

Future computational work may include:

Quantum chemical calculations: Density Functional Theory (DFT) can be used to calculate molecular properties such as electrostatic potential, frontier molecular orbitals, and reaction energies. This information can help in understanding the reactivity and stability of the compound and its derivatives.

Molecular docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound derivatives to the target's active site. This can aid in prioritizing which derivatives to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): Once a set of derivatives with known biological activities is available, QSAR models can be developed to correlate chemical structure with biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Table 2: Application of Computational Methods in the Study of this compound

| Computational Method | Objective | Predicted Parameters |

| Density Functional Theory (DFT) | To understand electronic properties and reactivity | Molecular geometry, Mulliken charges, HOMO-LUMO gap |

| Molecular Docking | To predict binding to a biological target | Binding affinity, binding pose, key interactions |

| QSAR | To correlate structure with biological activity | Predictive models for activity of new derivatives |

| Molecular Dynamics (MD) Simulation | To study the dynamic behavior of the ligand-protein complex | Stability of binding, conformational changes |

Integration with High-Throughput Screening in Drug Discovery Pipelines

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. nih.govnih.gov this compound and its derivatives are well-suited for inclusion in HTS campaigns.

Future integration with HTS will involve:

Library synthesis: The development of efficient and automated synthetic methods for generating a diverse library of derivatives is a prerequisite for HTS.

Assay development: The compound and its analogs can be screened against a wide range of biological targets using various HTS assay formats, such as fluorescence, luminescence, and absorbance-based assays.

Hit-to-lead optimization: Compounds identified as "hits" in an HTS campaign will serve as the starting point for lead optimization, a process that involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties. The use of HTS in conjunction with techniques like LC-MS/MS can further refine the screening process. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.